N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride

Description

Chemical Identity and Nomenclature

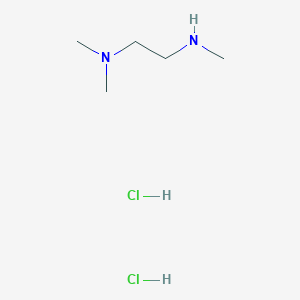

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride is a synthetic organic compound with the molecular formula C₅H₁₆Cl₂N₂ and a molecular weight of 175.10 g/mol . Its IUPAC name reflects its branched amine structure: N,N',N'-trimethylethane-1,2-diamine dihydrochloride. The compound is characterized by two methyl groups attached to the first nitrogen atom (N1) and one methyl group on the second nitrogen (N2), with two hydrochloride counterions.

Alternative designations include:

Structurally, it belongs to the ethylenediamine derivative family, where the parent ethane-1,2-diamine backbone undergoes selective methylation. X-ray crystallography data confirms its zwitterionic nature in solid-state configurations.

Historical Context and Discovery

The compound emerged from systematic studies on alkylated polyamines in the late 20th century. Early synthetic routes involved nucleophilic substitution reactions between ethylenediamine and methyl halides, though these methods faced challenges in regioselectivity. A breakthrough occurred with the development of gas-phase catalytic methods using molecular sieves, as described in patent CN102816071B. This approach achieved 92% yield by reacting ethylenediamine with diethyl carbonate at 250°C over NaY zeolites.

Recent advancements include:

Classification in Chemical Taxonomy

This compound occupies a unique niche in chemical taxonomy:

Its dual amine functionality enables participation in:

Properties

IUPAC Name |

N,N',N'-trimethylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-6-4-5-7(2)3;;/h6H,4-5H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPFKECTFKUEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719236 | |

| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326888-32-8 | |

| Record name | N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substitution Reaction of Ethylenediamine with Methylating Agents

One established method to prepare N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride involves a substitution reaction starting from ethylenediamine. The process typically includes:

- Step 1: Reaction of ethylenediamine with methylating agents such as methyl chloride or methyl iodide under controlled conditions to introduce methyl groups on the nitrogen atoms.

- Step 2: Formation of the dihydrochloride salt by treatment with hydrochloric acid, which stabilizes the compound and facilitates isolation.

This method is favored for its straightforward approach and relatively high yield. The reaction conditions are optimized to avoid over-alkylation or side reactions.

Amination of Chloroethylamine Derivatives

Another method involves the reaction of chloroethylamine derivatives with methylamines:

- Step 1: An aqueous solution of N,N-dimethylamino chloroethane hydrochloride is slowly added dropwise to a methylamine or dimethylamine aqueous solution.

- Step 2: The reaction mixture is stirred to allow substitution, forming the trimethylated ethane-1,2-diamine intermediate.

- Step 3: The reaction mixture is treated with an inorganic alkali solution to separate the organic phase containing the product.

- Step 4: The organic phase is purified by rectification to isolate N1,N1,N2-Trimethylethane-1,2-diamine.

- Step 5: Finally, the dihydrochloride salt is formed by reaction with hydrochloric acid.

This method is noted for its "green" and environmentally friendly attributes, using aqueous media and mild conditions to minimize hazardous by-products.

Use of Molecular Sieves and Formaldehyde in Mannich-Type Reactions

In advanced synthetic protocols, N1,N1,N2-Trimethylethane-1,2-diamine is used as a precursor in Mannich-type reactions with paraformaldehyde and acids such as p-toluenesulfonic acid under reflux in ethanol:

- This approach facilitates the formation of cyclic ammonium salts and related derivatives.

- The reaction mixture is subsequently neutralized and extracted to isolate the desired diamine derivative.

- This method is more specialized but can be adapted for producing the dihydrochloride salt by subsequent acid treatment.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The green synthesis method using aqueous methylamine and chloroethylamine derivatives is notable for reducing organic solvent use and hazardous waste, aligning with sustainable chemistry goals.

- The reaction mechanism typically involves nucleophilic substitution where the amine attacks the chloro-substituted ethane derivative, forming the trimethylated diamine.

- Purification by rectification (distillation under reduced pressure) is critical to achieve high purity, especially for pharmaceutical-grade material.

- Formation of the dihydrochloride salt improves compound stability and facilitates handling and storage; it is typically done by bubbling or adding hydrochloric acid to the free base diamine.

- Spectroscopic studies (NMR, IR, MS) confirm the structure and purity of the synthesized compound, with characteristic signals for methylated amines and ethane backbone.

- Storage conditions recommend an inert atmosphere at room temperature to prevent degradation and moisture uptake, as the compound is an irritant and sensitive to atmospheric moisture.

Chemical Reactions Analysis

Types of Reactions: N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.

Substitution: It can participate in nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Substitution: Nucleophiles such as halides or amines are used in the presence of a suitable solvent and base.

Major Products Formed:

Oxidation: Formation of oxides or nitroso derivatives.

Substitution: Formation of substituted ethylenediamine derivatives.

Scientific Research Applications

Organic Synthesis and Catalysis

The compound serves as a reagent in organic synthesis and catalysis due to its ability to participate in nucleophilic substitution reactions and acylation processes. It can facilitate the formation of various compounds, including fluorescent dyes and surfactants. Additionally, it acts as a catalyst in certain organic reactions, enhancing reaction rates without being consumed.

Biological Applications

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride has been employed in biological research for studying enzyme mechanisms and protein interactions. Its cationic nature allows it to form complexes with nucleic acids, making it valuable in gene delivery systems. This property enhances cellular uptake of DNA or RNA, potentially improving gene therapy efficacy .

Medicinal Chemistry

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceutical compounds and has shown promise in antimicrobial studies. Further research is needed to elucidate its efficacy against specific pathogens .

Proteomics

The compound plays a significant role in proteomics by stabilizing proteins during purification processes. It can modulate protein folding and stability through interactions with various biomolecules. This interaction is crucial for maintaining protein functionality during biochemical assays .

Case Study 1: Gene Delivery Systems

Research has demonstrated that this compound effectively enhances the delivery of nucleic acids into cells. In vitro studies indicated improved transfection rates when this compound was used as a vector for plasmid DNA delivery compared to traditional methods.

Case Study 2: Protein Stabilization

In proteomics applications, this compound was utilized to stabilize enzymes during purification processes. A study showed that proteins treated with this compound retained higher activity levels post-purification compared to controls without the compound .

Mechanism of Action

The mechanism of action of N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to active sites and influencing the activity of the target molecules. This interaction can lead to changes in the biochemical pathways and cellular processes .

Comparison with Similar Compounds

Physicochemical Properties :

- Solubility: Highly soluble in polar solvents (e.g., water, ethanol) due to its ionic dihydrochloride form. Experimental data indicate a solubility of 113 mg/mL in aqueous systems .

- Stability : Hygroscopic, requiring storage under inert conditions to prevent degradation .

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

Key analogs and their similarity scores (based on and ):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 2-(4-Methylpiperazin-1-yl)ethanamine | [624-60-2] | 0.79 | Piperazine ring instead of ethylenediamine backbone |

| N-Methylethanamine hydrochloride | [124668-49-1] | 0.67 | Shorter chain (ethane-1-amine) with fewer methyl groups |

| N,N-Dimethylazetidin-3-amine dihydrochloride | [636-70-4] | 0.67 | Azetidine ring system (4-membered cyclic amine) |

| TMEDA (Tetramethylethylenediamine) | [110-70-3] | 0.64 | Two methyl groups on both N1 and N2 positions |

Key Observations :

- The presence of a cyclic structure (e.g., piperazine in 624-60-2) reduces conformational flexibility compared to the linear ethane-1,2-diamine backbone of the target compound .

- TMEDA, though structurally closer, lacks the dihydrochloride salt form, making it less polar and less soluble in aqueous systems .

Functional Comparison in Catalysis

Role in Cross-Coupling Reactions :

- N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride : Ineffective in Pd-catalyzed C–S/C–C cross-coupling reactions due to incompatibility with reductive catalytic cycles. Ligands like 1,10-phenanthroline outperform it in such systems .

- TMEDA: Widely used in organometallic chemistry (e.g., Grignard reactions) but requires anhydrous conditions, unlike the dihydrochloride salt form of the target compound .

Biological Activity

N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride, also known as N1,N1,N2-TMEDA dihydrochloride, is an organic compound with significant biological activity. It is characterized by its two primary amine groups and three methyl groups attached to the nitrogen atoms, contributing to its reactivity and solubility in water. This compound has been studied for various applications in pharmacology, particularly in gene delivery systems and proteomics.

Gene Delivery Systems

One of the prominent biological activities of this compound is its potential use in gene delivery systems . The cationic nature of the compound allows it to form complexes with negatively charged nucleic acids (DNA and RNA), enhancing cellular uptake. This property is crucial for developing effective gene therapy techniques, as it can improve the efficiency of delivering genetic material into target cells.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties . Although further research is needed to elucidate its efficacy against specific pathogens, its structural characteristics indicate potential interactions with microbial membranes.

Proteomics Applications

In proteomics, N1,N1,N2-TMEDA dihydrochloride serves as a buffering agent that maintains a stable pH during protein purification processes. This stability is vital for preserving protein structure and function. Furthermore, it can act as a ligand or stabilizer in biochemical assays, influencing protein folding and stability.

Interaction with Biological Molecules

This compound interacts with various biomolecules due to its unique structure. Its ability to form complexes with proteins and nucleic acids enhances the solubility of hydrophobic compounds in aqueous solutions. This interaction can significantly affect biochemical pathways and cellular processes .

Pharmacokinetics

The pharmacokinetics of N1,N1,N2-TMEDA dihydrochloride involve absorption, distribution, metabolism, and excretion influenced by its lipophilicity and molecular size. Understanding these parameters is essential for optimizing its use in therapeutic applications.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, the following table compares it with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| N,N-Dimethyl-1,2-ethanediamine | 105-59-9 | C4H10N2 | Similar structure; used as a building block in organic synthesis |

| Ethylenediamine | 60-00-4 | C2H8N2 | Simple diamine; extensively used in synthesis |

| N,N,N',N'-Tetramethyl-ethylenediamine | 3030-47-5 | C8H18N2 | More sterically hindered; used as a strong base |

The specific arrangement of methyl groups in N1,N1,N2-TMEDA dihydrochloride enhances its solubility and biological activity compared to these similar compounds .

Study on Gene Delivery Efficacy

A study published in Biochemistry evaluated the effectiveness of N1,N1,N2-TMEDA dihydrochloride as a gene delivery agent. The results indicated that the compound significantly increased the uptake of plasmid DNA in various cell lines compared to control groups. This study underscores its potential role in developing non-viral gene delivery systems.

Antimicrobial Activity Assessment

In another investigation, researchers assessed the antimicrobial properties of N1,N1,N2-TMEDA dihydrochloride against several bacterial strains. While initial results showed some inhibitory effects, further studies are necessary to determine its spectrum of activity and mechanism of action against specific pathogens .

Q & A

Q. What are the recommended methodologies for synthesizing N1,N1,N2-trimethylethane-1,2-diamine dihydrochloride, particularly for moisture-sensitive intermediates?

Synthesis involves reacting N1,N1,N2-trimethylethane-1,2-diamine with halides (e.g., bromobenzyl bromide) under inert conditions (N₂ atmosphere) to avoid hydrolysis. Intermediate purification via vacuum distillation is critical due to moisture sensitivity . Post-synthesis, lithium reagents (e.g., n-BuLi) and AlCl₃ are used to stabilize the product, followed by ether extraction and crystallization .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

Use SHELX software (e.g., SHELXL) for high-resolution refinement. Hydrogen atoms should be placed geometrically with constraints (C–H = 0.95–0.99 Å, N–H = 1.00 Å) and isotropic displacement parameters (Uiso(H) = 1.2Ueq(C/N)). For methyl groups, Uiso(H) = 1.5Ueq(C) .

Q. What are the key spectroscopic markers (NMR, IR) for verifying the purity of this compound?

In ¹H NMR, expect signals for methyl groups (δ ~2.2–2.5 ppm) and aromatic protons (δ ~7.3–7.5 ppm for benzyl derivatives). ¹³C NMR should show resonances for quaternary carbons (δ ~135–140 ppm) and methyl carbons (δ ~40–45 ppm) .

Advanced Research Questions

Q. How can experimental phasing challenges in X-ray crystallography be addressed for derivatives of this compound?

Employ SHELXC/D/E pipelines for robust phasing, especially with twinned or high-resolution data. Mixed-valent copper aggregates (e.g., tetradentate diamino bis(thiolate) ligands) can serve as heavy-atom derivatives to improve phase determination .

Q. What strategies mitigate data contradictions in structure-activity relationship (SAR) studies for pharmacological applications?

For inhibitors (e.g., GSK3368715), use Mitsunobu reactions to introduce substituents while maintaining stereochemical fidelity. Validate SAR via in vitro assays (e.g., PRMT inhibition) and cross-correlate crystallographic data with biochemical activity .

Q. How does moisture sensitivity impact reproducibility in synthetic protocols, and what inert handling techniques are recommended?

Moisture-sensitive intermediates require Schlenk-line techniques or glovebox environments. Use anhydrous solvents (e.g., THF) and molecular sieves. Storage at –20°C under N₂ is advised for long-term stability .

Q. What analytical workflows resolve discrepancies in solubility measurements for hydrochloride salts?

Pre-warm samples to 37°C and sonicate in DMSO to enhance solubility. Validate via HPLC with charged aerosol detection (CAD) to avoid UV interference from chloride ions .

Methodological Notes

- Structural Refinement : Always cross-validate SHELX-refined structures with Cambridge Structural Database entries (e.g., CCDC 247442) .

- Safety Protocols : Refer to SDS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and spill management .

- Data Reproducibility : Document reaction conditions (e.g., stoichiometry, inert gas flow rates) meticulously, as minor variations can alter yields in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.